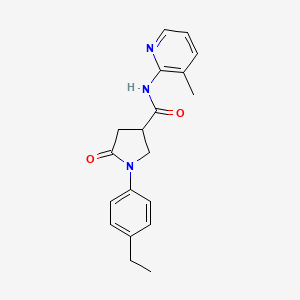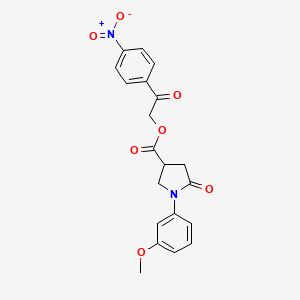
1-(4-ethylphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine moiety, and an ethylphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridine Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the pyrrolidine core.
Attachment of the Ethylphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-ethylphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-ethylphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-ethylphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-methylphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
- 1-(4-ethylphenyl)-N-(3-chloropyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-(4-ethylphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H21N3O2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-3-14-6-8-16(9-7-14)22-12-15(11-17(22)23)19(24)21-18-13(2)5-4-10-20-18/h4-10,15H,3,11-12H2,1-2H3,(H,20,21,24) |
Clé InChI |
QRVCHKMJYGAIFM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-3-{[4-carbamimidamido-1-({1-[(1-{[1-({1-[(1-carboxyethyl)carbamoyl]-2-(1H-imidazol-4-yl)ethyl}carbamoyl)-2-methylbutyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl)carbamoyl]-2-methylpropyl}carbamoyl)butyl]carbamoyl}propanoic acid](/img/structure/B12458681.png)



![N-(2,3-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide](/img/structure/B12458699.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12458708.png)

![5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B12458724.png)
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12458726.png)

![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purin-6-amine](/img/structure/B12458761.png)
![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12458766.png)
